Ethyl 5-(2-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-[(2-fluorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4S/c1-3-31-23(30)19-16-12-32-21(25-20(28)15-6-4-5-7-17(15)24)18(16)22(29)27(26-19)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFPGORAHLRERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thienopyridazine class. This compound features a unique structure characterized by a thieno[3,4-d]pyridazine core, an ethyl ester group, and various aromatic substituents, including a 2-fluorobenzamide and a p-tolyl group. Its molecular formula is C₁₈H₁₈FN₃O₃S, with a molecular weight of approximately 421.48 g/mol. This structural composition contributes to its diverse biological activities and potential applications in medicinal chemistry.
Enzyme Inhibition
Recent studies indicate that this compound exhibits promising enzyme inhibition properties. It has been shown to interact with specific enzymes, potentially affecting their activity and offering therapeutic benefits. The compound's binding affinity and selectivity towards these targets can be evaluated using biochemical assays and molecular modeling techniques.
Antibacterial Activity
The antibacterial efficacy of this compound has been assessed against various bacterial strains using the paper disk diffusion method. The results indicated that it possesses significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) for several bacterial strains are summarized in Table 1 below.
| Compound | Gram-positive Bacteria (MIC µg/ml) | Gram-negative Bacteria (MIC µg/ml) |
|---|---|---|
| Ethyl 5-(2-fluorobenzamido) | 12.5 (Staphylococcus aureus) | ≥200 (E. coli) |
| 25 (Bacillus subtilis) | ≥200 (Salmonella typhi) |
These findings suggest that the compound may be effective in treating infections caused by specific bacterial pathogens.
Anticancer Potential
Research has also explored the anticancer properties of this compound. The compound has demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. Further studies are required to elucidate the exact mechanisms through which it exerts these effects.
The biological activity of this compound is largely attributed to its ability to interact with molecular targets within cells. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or cellular signaling.
- Receptor Binding : It could bind to various receptors, modulating their activity and influencing cellular responses.
- Cytotoxicity : The compound's structure may induce apoptosis in cancer cells through various pathways.
Study on Antibacterial Efficacy
In a recent investigation published in the Jordan Journal of Chemistry, the antibacterial activity of various thienopyridines was assessed, including derivatives similar to Ethyl 5-(2-fluorobenzamido). The study highlighted that modifications in side chains significantly impacted antibacterial efficacy, with specific substitutions enhancing activity against both Gram-positive and Gram-negative bacteria .
Research on Anticancer Activity
A study focused on hybrid derivatives of thienopyridazines demonstrated that compounds with similar structural features to Ethyl 5-(2-fluorobenzamido) exhibited notable cytotoxicity against prostate cancer cells. These findings suggest that the thienopyridazine scaffold may play a crucial role in developing new anticancer agents .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-(2-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of a thiosemicarbazone intermediate via condensation of substituted aldehydes (e.g., 2-fluorobenzaldehyde) with thiosemicarbazide.
- Step 2 : Cyclization with ethyl acetoacetate under acidic conditions to construct the thieno[3,4-d]pyridazine core.
- Step 3 : Introduction of the p-tolyl group via nucleophilic substitution or coupling reactions. Key reagents include acetic acid (catalyst) and solvents like toluene or dichloromethane under reflux .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | Ethanol, reflux, 12h | 70-85% |
| 2 | H₂SO₄, 80°C, 6h | 60-75% |
| 3 | Pd(PPh₃)₄, DMF, 100°C | 50-65% |
Q. Which spectroscopic techniques are employed for structural validation?
- NMR Spectroscopy : Confirms substituent positions and purity (e.g., H NMR: δ 7.83 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 467.5) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1658 cm⁻¹) .
- X-ray Crystallography : Resolves 3D atomic arrangements for binding site analysis .
Q. What biological activities are associated with this compound?
Preclinical studies highlight:
- Enzyme Inhibition : Potent inhibition of kinases (IC₅₀ = 0.2–5 μM) and adenosine receptors .
- Anticancer Activity : Induces apoptosis in HeLa and MCF-7 cell lines (EC₅₀ = 10–50 μM) .
- Anti-inflammatory Effects : Reduces TNF-α production in macrophages by 40–60% at 10 μM .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent Selection : Replace polar aprotic solvents (DMF) with toluene to reduce side reactions .
- Catalyst Tuning : Use Pd(OAc)₂ instead of Pd(PPh₃)₄ for higher coupling efficiency (yield increase: 50% → 75%) .
- Temperature Control : Lower cyclization temperature to 60°C to prevent decomposition . Data Conflict Example : Substituent electronic effects (e.g., electron-withdrawing groups like -NO₂) may reduce yields by 20–30% due to steric hindrance. Validate via Hammett plots .
Q. How to resolve discrepancies in reported biological activity data?
- Assay Variability : Re-test under standardized conditions (e.g., ATP concentration in kinase assays) .
- Structural Analog Comparison : Compare with derivatives (e.g., 3-methoxy vs. 4-nitro substituents) to isolate substituent effects .
- Computational Validation : Perform molecular dynamics simulations to confirm binding mode consistency across studies .
Table 2 : Comparative Bioactivity of Structural Analogs
| Substituent | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| 2-Fluorobenzamido | Kinase A | 0.5 | |
| 4-Nitrobenzamido | Kinase A | 2.1 | |
| 3-Methoxybenzamido | Adenosine A₁R | 1.8 |
Q. What computational methods predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to adenosine A₁ receptors (binding energy ≤ -9 kcal/mol) .
- QSAR Modeling : Correlate substituent hydrophobicity (logP) with IC₅₀ values for activity prediction .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD ≤ 2 Å) .
Methodological Guidelines
- Synthesis Optimization : Prioritize reaction monitoring via TLC/HPLC to identify bottlenecks.
- Data Reproducibility : Use internal standards (e.g., deuterated solvents in NMR) and triplicate assays.
- Conflict Resolution : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity if ELISA data conflicts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
